molecular formula C14H11FN2O B4335185 [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol

[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol

Cat. No.: B4335185
M. Wt: 242.25 g/mol
InChI Key: IKYPXGMBPKHYLV-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position and a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the 4-fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or 4-fluoroiodobenzene.

    Addition of the methanol group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form dihydroimidazo[1,5-a]pyridine derivatives.

    Substitution: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products:

    Oxidation: Formation of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]carboxylic acid.

    Reduction: Formation of dihydroimidazo[1,5-a]pyridine derivatives.

    Substitution: Formation of nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. The 4-fluorophenyl group can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.

    Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings.

Uniqueness:

    Structural Features: The specific substitution pattern of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol gives it unique chemical and biological properties.

    Reactivity: The presence of the 4-fluorophenyl group and methanol group allows for unique reactivity patterns compared to other imidazopyridine derivatives.

Properties

IUPAC Name

[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYPXGMBPKHYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
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[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Reactant of Route 3
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Reactant of Route 4
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Reactant of Route 5
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[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Reactant of Route 6
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol

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